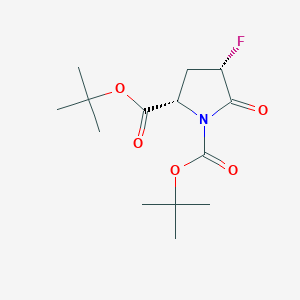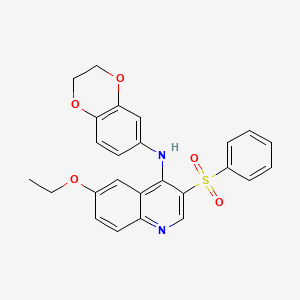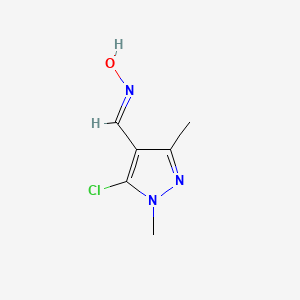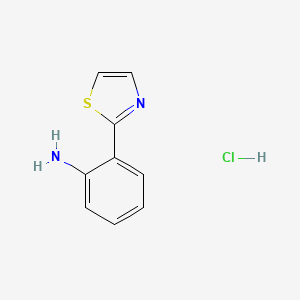
2-(1,3-Tiazol-2-il)anilina clorhidrato
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-(1,3-Thiazol-2-yl)aniline hydrochloride” is a chemical compound with the CAS Number: 2171815-20-4 . It has a molecular weight of 212.7 . The IUPAC name for this compound is 2-(thiazol-2-yl)aniline hydrochloride . It is a powder at room temperature .
Molecular Structure Analysis
The molecular structure of “2-(1,3-Thiazol-2-yl)aniline hydrochloride” can be represented by the InChI code: 1S/C9H8N2S.ClH/c10-8-4-2-1-3-7(8)9-11-5-6-12-9;/h1-6H,10H2;1H . This indicates that the molecule consists of a thiazole ring attached to an aniline group, along with a hydrochloride group.Physical and Chemical Properties Analysis
“2-(1,3-Thiazol-2-yl)aniline hydrochloride” is a powder at room temperature . It has a molecular weight of 212.7 .Aplicaciones Científicas De Investigación
- Los tiazoles, incluidos derivados como el 2-(1,3-Tiazol-2-il)anilina clorhidrato, exhiben propiedades antimicrobianas. Estos compuestos se han investigado por su capacidad para inhibir el crecimiento bacteriano y fúngico . Estudios adicionales podrían explorar su potencial como nuevos agentes antimicrobianos.
- Algunos compuestos basados en tiazol, como la tiazofurina, poseen actividad anticancerígena. Los investigadores han estudiado sus efectos en líneas celulares cancerosas, con el objetivo de desarrollar terapias dirigidas . Investigar los mecanismos específicos que subyacen a esta actividad podría conducir a tratamientos prometedores.
- Los tiazoles pueden actuar como antioxidantes, eliminando los radicales libres y protegiendo las células del daño oxidativo. El this compound podría evaluarse por su potencial antioxidante .
- Los compuestos que contienen unidades de tiazol, como el meloxicam, exhiben efectos antiinflamatorios. Los investigadores podrían explorar si el this compound comparte propiedades similares .
- Los tiazoles se han investigado por su actividad hepatoprotectora, protegiendo las células hepáticas del daño. La investigación podría evaluar si el this compound ofrece beneficios hepatoprotectores .
- Los tiazoles ocupan un lugar significativo en la química medicinal. Los investigadores pueden explorar modificaciones del andamiaje del tiazol para crear nuevas moléculas con propiedades farmacológicas mejoradas . Investigar la relación estructura-actividad del this compound podría guiar el desarrollo de fármacos.
Actividad Antimicrobiana
Potencial Anticancerígeno
Propiedades Antioxidantes
Aplicaciones Antiinflamatorias
Estudios Hepatoprotectores
Diseño y Descubrimiento de Fármacos
Safety and Hazards
The safety information available indicates that “2-(1,3-Thiazol-2-yl)aniline hydrochloride” may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Direcciones Futuras
Mecanismo De Acción
Target of Action
Thiazole derivatives have been known to interact with various biological targets
Mode of Action
Thiazole derivatives, in general, are known to interact with their targets in a variety of ways, including donor-acceptor interactions, nucleophilic reactions, and oxidation reactions . The specific interactions of 2-(1,3-Thiazol-2-yl)aniline hydrochloride with its targets need to be elucidated through further studies.
Biochemical Pathways
Thiazole derivatives have been reported to activate or inhibit various biochemical pathways and enzymes . More research is needed to determine the specific pathways affected by 2-(1,3-Thiazol-2-yl)aniline hydrochloride.
Result of Action
Thiazole derivatives have been associated with a wide range of biological activities, including antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-Alzheimer, antihypertensive, antioxidant, and hepatoprotective activities
Análisis Bioquímico
Biochemical Properties
Thiazoles, the family of compounds to which it belongs, have been found to interact with various enzymes, proteins, and other biomolecules . They have been associated with diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Cellular Effects
Thiazole derivatives have been reported to exhibit significant biological activities, including anti-inflammatory activity . These activities suggest that 2-(1,3-Thiazol-2-yl)aniline hydrochloride may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
Thiazole derivatives have been found to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that thiazole derivatives can exhibit changes in their effects over time .
Dosage Effects in Animal Models
Thiazole derivatives have been found to exhibit various effects at different dosages .
Metabolic Pathways
Thiazole derivatives have been found to interact with various enzymes and cofactors .
Transport and Distribution
Thiazole derivatives have been found to interact with various transporters and binding proteins .
Subcellular Localization
Thiazole derivatives have been found to be directed to specific compartments or organelles based on certain targeting signals or post-translational modifications .
Propiedades
IUPAC Name |
2-(1,3-thiazol-2-yl)aniline;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2S.ClH/c10-8-4-2-1-3-7(8)9-11-5-6-12-9;/h1-6H,10H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WARDEHIEHALMGJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC=CS2)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClN2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.70 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
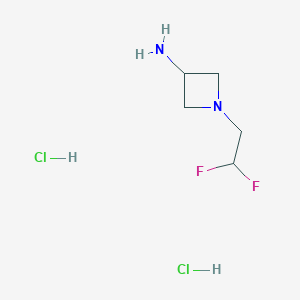
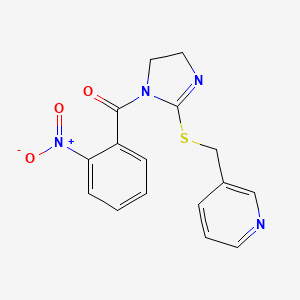
![2-(3-Fluorophenyl)-1,2,4,8-tetrazaspiro[4.5]decan-3-one](/img/structure/B2382379.png)
![6-(((3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-7-ethyl-[1,3]dioxolo[4,5-g]quinazolin-8(7H)-one](/img/structure/B2382380.png)


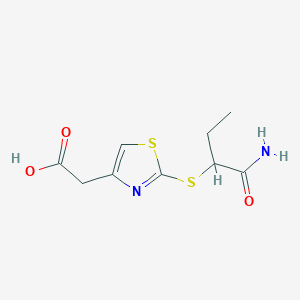
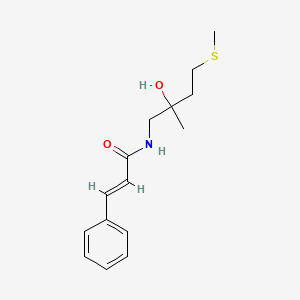
![(1R,5S)-8-((4-(tert-butyl)phenyl)sulfonyl)-3-oxa-8-azabicyclo[3.2.1]octane](/img/structure/B2382391.png)
![2-(4-ethoxyphenyl)-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)acetamide](/img/structure/B2382393.png)
